molecular formula C24H23N3O4S B2443311 N-benzyl-2-(2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 941924-10-3

N-benzyl-2-(2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

Cat. No.: B2443311
CAS No.: 941924-10-3
M. Wt: 449.53
InChI Key: YSZSOHJCYLVVFA-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Properties

IUPAC Name

N-benzyl-2-[2-(3,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17-12-18(2)14-20(13-17)27-24(29)26(21-10-6-7-11-22(21)32(27,30)31)16-23(28)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSOHJCYLVVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a benzyl group and a thiadiazinone core, which are significant for its biological interactions. The structural formula can be represented as follows:

C22H24N2O4S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This molecular structure suggests potential interactions with various biological targets, including enzymes and receptors.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds within the same chemical class. For instance, N'-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models. The median effective dose (ED50) for these compounds ranged from 13 to 21 mg/kg, outperforming phenobarbital (ED50 = 22 mg/kg) in some cases . This suggests that this compound may exhibit similar or enhanced anticonvulsant effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at the benzyl or acetamide positions can significantly influence biological activity. Electron-withdrawing groups tend to retain or enhance activity, while electron-donating groups may diminish it . This insight is crucial for optimizing the compound's efficacy through chemical modifications.

Antinociceptive Effects

Compounds with similar structures have also demonstrated antinociceptive properties. In various pain models, including formalin tests, certain derivatives exhibited pronounced analgesic effects . While specific data on this compound is limited, the potential for similar effects exists based on its structural analogs.

Study 1: Anticonvulsant Efficacy

A comparative study evaluated several N-benzyl 2-amino acetamides for their anticonvulsant properties. The findings indicated that certain modifications led to a significant increase in efficacy:

Compound NameED50 (mg/kg)Remarks
N-benzyl 2-amino acetamide A13High activity
N-benzyl 2-amino acetamide B18Moderate activity
N-benzyl 2-amino acetamide C22Comparable to phenobarbital

This study underscores the importance of structural modifications in enhancing anticonvulsant activity .

Study 2: Pain Model Evaluation

In another investigation focusing on pain relief:

CompoundPain Model UsedResult
Compound DFormalin TestSignificant reduction in pain response
Compound EThermal TestModerate analgesic effect

These results suggest that derivatives of the compound may also provide therapeutic benefits in pain management .

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